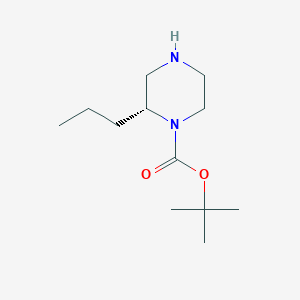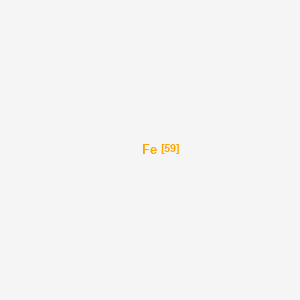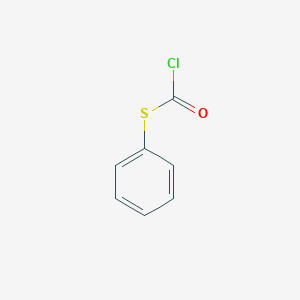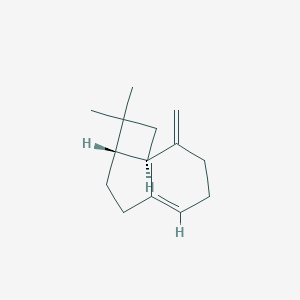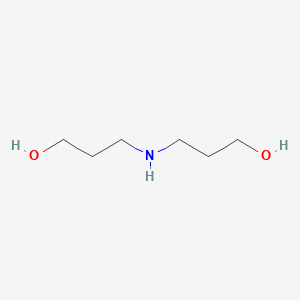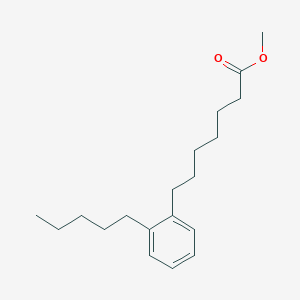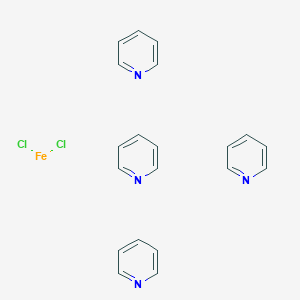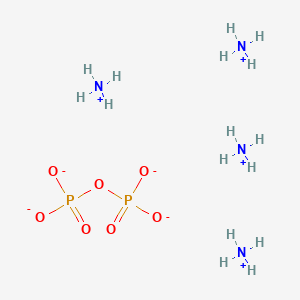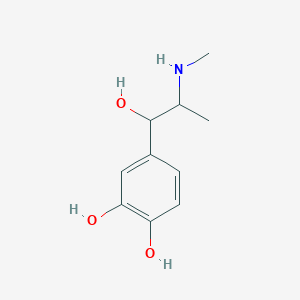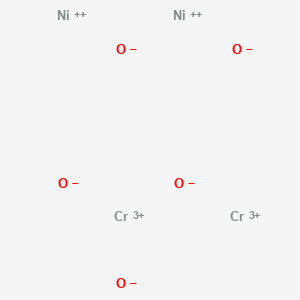
Chromium nickel oxide (Cr2NiO4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium nickel oxide (Cr2NiO4) is a cubic material . It is insoluble in water but soluble in hydrochloric acid . The structure is three-dimensional where Cr3+ is bonded to six equivalent O2- atoms to form CrO6 octahedra that share corners with six equivalent NiO4 tetrahedra and edges with six equivalent CrO6 octahedra .
Synthesis Analysis
Nickel oxide (NiO) and manganese oxide (Mn3O4) can be reduced by hydrogen or CO at temperatures between 400 and 1000 K . The relative high pressure applied allows synthesizing crystalline phases that are unstable at normal operating conditions .
Molecular Structure Analysis
Cr2NiO4 has a tetragonal structure . Cr3+ is bonded to six equivalent O2- atoms to form CrO6 octahedra that share corners with six equivalent NiO4 tetrahedra and edges with six equivalent CrO6 octahedra .
Physical And Chemical Properties Analysis
Cr2NiO4 has a calculated bulk crystalline density of 5.02 g/cm3 . It decomposes to NiO + Cr2O3 . Its band gap is 0.000 eV . It is insoluble in water but soluble in hydrochloric acid .
Applications De Recherche Scientifique
1. Selective Removal of Dyes from Water
- Methods of Application: The synthesis of nickel oxide was performed by the co-precipitation method, and the composite was created by the impregnation method. The materials were characterized using FTIR, EDX, SEM, and XRD. The adsorption action of the prepared materials was examined by applying them to remove Reactive Red 2 (RR2) and Crystal Violate (CV) dyes from solutions .
- Results or Outcomes: The results showed that Cr/NiONPs were more effective in removing dyes than NiONPs, achieving 99.9% removal of dyes after 1 hour. The adsorption characteristics correspond well with the pseudo-second-order kinetic model. The effectiveness of the removal of RR2 dye slightly declined with the increase in reuse cycles; it lost only 5% of its original efficiency after the 5 cycles .
2. Electrochromic Films
- Methods of Application: The preparation methods and modification strategies of NiO films are optimized to improve its electrochromic performance. The electrochromic mechanism of NiO is the reversible conversion between colorless Ni 2+ and colored Ni 3+ and Ni 4+ .
- Results or Outcomes: By optimizing the preparation parameters, the morphology, crystal structure, and chemical state of the NiO film can be adjusted to improve its electrochromic performance. The electrochromic performance of NiO can be further enhanced by using appropriate modification strategies .
3. Photocatalytic Applications
- Summary of Application: Nickel oxide (NiO) nanoparticles are essential for developing a wide range of important industrial products, including electrodes, catalysts, and sensors. These lead to diverse applications from electrochemical detection to energy storage and environmental remediation .
- Methods of Application: The synthesis of NiO nanoparticles can be broadly categorized into three themes: solid-phase method, liquid-phase method, and vapor-phase method. Recently, microfluidic reactors hold great promise for nanomaterial synthesis due to the thermal homogeneity across the reactor and rapid heat transfer ensured by the large ratio of surface area to volume .
- Results or Outcomes: NiO nanoparticles exhibit higher reaction selectivity under solar-driven conditions. Thus, they are good candidates for photocatalysts, which can generate strong oxidizing and reducing agents for photodegradation of organic pollutants and other target molecules under normal temperature and pressure conditions .
4. High-Temperature Resistant Coatings
- Summary of Application: In mixing Nickel (II) Chromate with Aluminates or Cobalt Chromate, a binary compound known as a spinel is formed that is able to withstand temperatures up to 1000°C. The products from these mixings can be used as oxidation-resistive components in airplane and space shuttle coatings .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves mixing Nickel (II) Chromate with Aluminates or Cobalt Chromate to form a spinel .
- Results or Outcomes: The resulting spinel can withstand high temperatures and can be used as oxidation-resistive components in airplane and space shuttle coatings .
5. Nanoparticle Synthesis
- Summary of Application: Nickel oxide (NiO) nanoparticles are essential for developing a wide range of important industrial products, including electrodes, catalysts, and sensors, leading to diverse applications from electrochemical detection to energy storage and environmental remediation .
- Methods of Application: The synthesis of NiO nanoparticles can be broadly categorized into three themes: solid-phase method, liquid-phase method, and vapor-phase method. Recently, microfluidic reactors hold great promise for nanomaterial synthesis due to the thermal homogeneity across the reactor and rapid heat transfer ensured by the large ratio of surface area to volume .
- Results or Outcomes: NiO nanoparticles exhibit higher reaction selectivity under solar-driven conditions. Thus, they are good candidates for photocatalysts, which can generate strong oxidizing and reducing agents for photodegradation of organic pollutants and other target molecules under normal temperature and pressure conditions .
6. Oxidation-Resistive Components
- Summary of Application: In mixing Nickel (II) Chromate with Aluminates or Cobalt Chromate, a binary compound known as a spinel is formed that is able to withstand temperatures up to 1000°C. The products from these mixings can be used as oxidation-resistive components in airplane and space shuttle coatings .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves mixing Nickel (II) Chromate with Aluminates or Cobalt Chromate to form a spinel .
- Results or Outcomes: The resulting spinel can withstand high temperatures and can be used as oxidation-resistive components in airplane and space shuttle coatings .
Safety And Hazards
Orientations Futures
Chromium oxide clusters, composed of chromium and oxygen atoms, are prized for their unique electrical properties, which allow their conductance to be fine-tuned . The addition of oxygen atoms to chromium clusters increases their metallic properties . This opens the door to a new breed of electronics that may soon reach the smallest possible scale, permitting the design of tunable, molecular-sized components that could vastly increase processing and storage capacities in new devices .
Propriétés
IUPAC Name |
chromium(3+);nickel(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2Ni.5O/q2*+3;2*+2;5*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERTVHOYMUIKKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Ni+2].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2Ni2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium nickel oxide (Cr2NiO4) | |
CAS RN |
12018-18-7 |
Source


|
| Record name | Chromium nickel oxide (Cr2NiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


